molecular formula C26H27FN4O3 B2384053 {4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone CAS No. 1326844-84-1

{4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B2384053
CAS No.: 1326844-84-1
M. Wt: 462.525
InChI Key: SOMVNUVOMYVENJ-UHFFFAOYSA-N
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Description

{4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a benzodioxole group, a piperazine ring, and a pyrrolidine moiety

Mechanism of Action

Target of Action

Compounds with similar structures have been found to targetNitric oxide synthase, inducible . This enzyme plays a crucial role in the immune response and inflammation by producing nitric oxide, a reactive free radical.

Result of Action

Compounds with similar structures have shown anticancer activity, causing cell cycle arrest and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Benzodioxole Group: The benzodioxole group can be introduced via a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acid derivatives.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through nucleophilic substitution reactions involving pyrrolidine and suitable electrophilic intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to dihydroquinoline derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the fluoroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

  • {4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-chloroquinolin-3-yl}(pyrrolidin-1-yl)methanone
  • {4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-bromoquinolin-3-yl}(pyrrolidin-1-yl)methanone

Uniqueness

The uniqueness of {4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl}(pyrrolidin-1-yl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group, in particular, can enhance its binding affinity to certain molecular targets and improve its metabolic stability compared to its chloro or bromo analogs.

Properties

IUPAC Name

[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3/c27-19-4-5-22-20(14-19)25(21(15-28-22)26(32)31-7-1-2-8-31)30-11-9-29(10-12-30)16-18-3-6-23-24(13-18)34-17-33-23/h3-6,13-15H,1-2,7-12,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMVNUVOMYVENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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